2-Hydrazinyl-5-nitropyridine
Overview
Description
2-Hydrazinyl-5-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It is a solid substance and is used in scientific research.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-5-nitropyridine with hydrazine . This reaction first results in a solution, then a greenish-yellow precipitate separates . The mixture is stirred at reflux for 30 minutes, and the greenish solid is filtered off and washed with cold methanol . The solid is then slurried in cold water, washed, and vacuum dried .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N4O2/c6-8-5-2-1-4(3-7-5)9(10)11/h1-3H,6H2,(H,7,8) . The molecular weight of the compound is 154.13 .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Antitumor Potential
2-Hydrazinyl-5-nitropyridine derivatives have shown promise in antitumor applications. A study by Prescott and Caldes (1970) synthesized 51 hydrazones of 2-hydrazino-5-nitropyridine, testing them as potential antitumor agents against sarcoma 180, adenocarcinoma 755, and leukemia 1210 in mouse tumor systems. Certain derivatives exhibited good inhibition against sarcoma 180 tumors, demonstrating the potential for cancer treatment applications (Prescott & Caldes, 1970).
Synthesis and Spectroscopic Analysis
Marina Tranfić et al. (2011) conducted a study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a derivative of this compound. Their research focused on the synthesis and X-ray diffraction analysis, revealing unique structural differences and supramolecular features. This analysis is crucial for understanding the properties of such compounds, which can be applied in various scientific fields (Tranfić et al., 2011).
Antibacterial and Protistocidal Effects
Klimenko et al. (2015) explored the synthesis of hetaryl-3(5)-nitropyridines, including pyrazolyl-3-nitropyridines. These compounds demonstrated moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli and strong protistocidal effects on protozoa species Colpoda steinii. This indicates the potential use of this compound derivatives in microbiology and pharmaceutical research (Klimenko et al., 2015).
Photonic Applications
Nair et al. (2022) investigated the nonlinear optical properties of hydrazone derivatives related to this compound. They focused on potential applications in photonic devices, revealing promising aspects for use in nonlinear optics and photonic technologies. This underlines the material's significance in advanced technological applications (Nair et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
(5-nitropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-5-2-1-4(3-7-5)9(10)11/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWAPSXNXHYQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398651 | |
Record name | 2-hydrazino-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-98-2 | |
Record name | 6343-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazino-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions the synthesis of 2-hydrazinyl-5-nitropyridine. What is the significance of this compound, and what potential applications does it have?
A1: this compound is a substituted hydrazinylpyridine. These compounds are valuable building blocks in organic synthesis due to the presence of the reactive hydrazine moiety. []
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